5-(((3,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

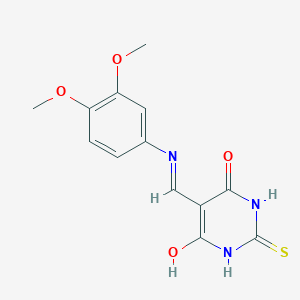

This compound belongs to the thiobarbituric acid (TBA) derivative family, characterized by a central pyrimidine-4,6-dione core with a 2-thioxo group. The unique structural feature is the 3,4-dimethoxyphenylamino-methylene substituent at the C5 position.

Properties

IUPAC Name |

5-[(3,4-dimethoxyphenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-19-9-4-3-7(5-10(9)20-2)14-6-8-11(17)15-13(21)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVHXODLZWCEOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=CC2=C(NC(=S)NC2=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(((3,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thioxodihydropyrimidine core substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C₁₃H₁₃N₃O₂S, and it possesses unique properties that contribute to its biological activities.

Antioxidant Activity

Research indicates that derivatives of thioxodihydropyrimidines exhibit significant antioxidant properties. For instance, compounds with similar structures have shown effective radical scavenging activity against DPPH radicals. The IC50 values for these compounds often range from 18.8 to 23.8 µM, suggesting a promising potential for antioxidant applications .

Antibacterial Activity

The antibacterial efficacy of thioxodihydropyrimidines has been evaluated against various bacterial strains. Notably, certain analogs demonstrated selective antibacterial activity against resistant strains such as Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) reported as low as 12.5 µM . This suggests that the compound could be a valuable candidate for developing new antibacterial agents.

Antiproliferative Effects

The antiproliferative potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that related compounds can inhibit cell proliferation effectively, with IC50 values often below 20 µM in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . This suggests that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

The mechanisms underlying the biological activities of thioxodihydropyrimidines are multifaceted:

- Enzyme Inhibition : Many thioxodihydropyrimidine derivatives act as inhibitors of key enzymes involved in oxidative stress and inflammation, including xanthine oxidase and lipoxygenase .

- Cell Signaling Pathways : These compounds may modulate various signaling pathways related to cell survival and apoptosis. For example, they can affect pathways mediated by protein kinases that regulate cell growth and differentiation .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of thioxodihydropyrimidine derivatives:

- Synthesis and Evaluation : A study synthesized multiple thioxodihydropyrimidine derivatives and evaluated their biological activities. One derivative exhibited an IC50 value of 13.3 µM against MCF-7 cells, indicating strong antiproliferative effects .

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins such as human prostaglandin reductase (PTGR2), suggesting potential mechanisms for their inhibitory actions .

Data Summary

| Biological Activity | IC50 Values (µM) | Notes |

|---|---|---|

| Antioxidant (DPPH Scavenging) | 18.8 - 23.8 | Effective radical scavengers |

| Antibacterial (MIC) | 12.5 - 25.0 | Active against A. baumannii |

| Antiproliferative (MCF-7) | <20 | Significant growth inhibition |

Scientific Research Applications

Antiproliferative Activity

One of the most significant applications of this compound is its potential as an antiproliferative agent . Studies have demonstrated its effectiveness against various cancer cell lines, indicating its role in cancer therapy.

Case Study: Cytotoxicity Against Cancer Cells

- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including MCF-7 (breast cancer) and others.

- Results : In vitro studies showed that the compound exhibited notable cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For instance, one study reported an IC50 value of 13.3 µM against MCF-7 cells, demonstrating significant potential for further development as an anticancer drug .

Antimicrobial Properties

The compound also displays promising antimicrobial activity , making it a candidate for the development of new antibiotics.

Case Study: Antibacterial Efficacy

- Target Pathogens : Research has shown that this compound exhibits activity against various bacterial strains, including multidrug-resistant strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged between 12.5 and 25.0 µM against Acinetobacter baumannii, a known opportunistic pathogen responsible for severe infections in humans . This suggests that the compound could be developed into a treatment option for infections caused by resistant bacteria.

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of any therapeutic agent. The compound's mechanism involves:

- Inhibition of Key Enzymes : It has been noted to inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation .

- Impact on Cell Signaling Pathways : The compound may interfere with various signaling pathways that are crucial for cell survival and proliferation, particularly in cancer cells.

Structure-Activity Relationship (SAR)

The structural characteristics of 5-(((3,4-dimethoxyphenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione significantly influence its biological activity.

| Structural Feature | Impact on Activity |

|---|---|

| Dimethoxyphenyl Group | Enhances lipophilicity and cellular uptake |

| Thioxodihydropyrimidine Core | Critical for antiproliferative activity |

| Aminomethylene Linkage | Essential for binding to target proteins |

Conclusion and Future Directions

The applications of this compound are promising in both anticancer and antimicrobial domains. Further research is warranted to explore:

- In Vivo Studies : To validate the efficacy observed in vitro.

- Mechanistic Studies : To elucidate the precise pathways affected by this compound.

- Formulation Development : To create effective delivery systems that enhance bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Diversity: Analogs vary in substituent type (e.g., benzylidene, hydrazono, indole, thiophene) and electronic effects (electron-donating methoxy vs. electron-withdrawing nitro groups).

- Synthesis Methods: Most derivatives are synthesized via condensation reactions. For example, indole derivatives () use aldol condensation with acetic acid catalysis, while hydrazono derivatives () form via C(sp³)−H dehydrogenation without catalysts.

- Yield and Purity: Yields range from 75–94% for hydrazono derivatives () to 86% for thienothiophene-containing compounds ().

Physicochemical and Spectral Properties

- Thermal Stability: Thienothiophene derivatives (e.g., IIc in ) exhibit high thermal stability, with decomposition temperatures >250°C, attributed to extended conjugation .

- Spectroscopic Characterization : Common techniques include IR (C=O and C=S stretches at ~1700 cm⁻¹ and ~1200 cm⁻¹), UV-Vis (λmax ~300–400 nm for conjugated systems), and NMR (distinct methoxy proton signals at δ 3.8–4.0 ppm) .

Enzyme Inhibition and Cytotoxicity

- EndoG Inhibition : PNR-3-80 and PNR-3-82 (naphthoyl-indole derivatives) show potent inhibition of apoptotic endonuclease G (IC₅₀ ~0.6 mM), outperforming ZnCl₂ (IC₅₀ = 0.94 mM) .

- Anticancer Activity : Compound 7d (4-chloro-3-nitro substituent) exhibits cytotoxicity against MCF-7 cells (IC₅₀ = 13.3 µM), likely due to electron-withdrawing nitro groups enhancing DNA interaction .

- Cytoprotection: The target compound’s methoxy groups may reduce cytotoxicity compared to nitro analogs but improve bioavailability for normal cell protection .

Antioxidant and Anti-inflammatory Effects

- Radical Scavenging: Hydroxyl-substituted analogs (e.g., 2d in ) show superior DPPH scavenging (IC₅₀ = 20.4 µM) compared to methoxy derivatives, as phenolic –OH groups are critical for radical neutralization .

- Anti-inflammatory Activity : Methoxy positioning matters; 2d (3-methoxy-4-hydroxy) reduces ROS in macrophages more effectively than 2l (3,5-dimethoxy) .

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : Methoxy groups enhance lipophilicity and membrane permeability but may reduce radical scavenging compared to –OH.

- Conjugation and Aromaticity: Thienothiophene and indole derivatives exhibit red-shifted UV-Vis absorption due to extended π-systems, useful in optical applications .

- Substituent Position: Para-substituted hydrazono derivatives () show higher thermal stability than ortho-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.